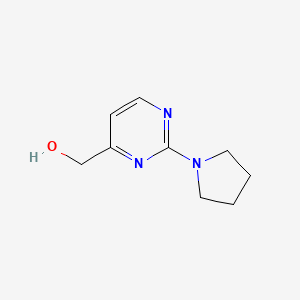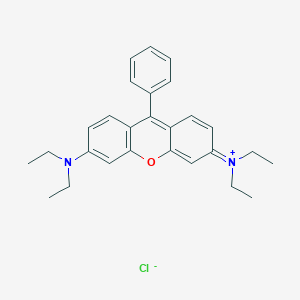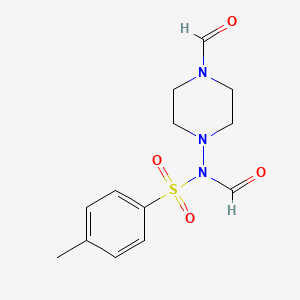![molecular formula C14H18FN B13344840 4-(4-Fluorobicyclo[2.2.2]octan-1-yl)aniline CAS No. 60526-67-2](/img/structure/B13344840.png)
4-(4-Fluorobicyclo[2.2.2]octan-1-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-fluoro-1-bicyclo[222]octanyl)aniline is an organic compound with the molecular formula C14H18FN It is characterized by a bicyclo[222]octane structure with a fluorine atom and an aniline group attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluoro-1-bicyclo[2.2.2]octanyl)aniline typically involves the reaction of 4-fluoro-1-bicyclo[2.2.2]octane with aniline under specific conditions. One common method includes:
Starting Materials: 4-fluoro-1-bicyclo[2.2.2]octane and aniline.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and under hydrogenation conditions.
Procedure: The mixture is heated to a specific temperature, often around 100°C, and maintained for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of 4-(4-fluoro-1-bicyclo[2.2.2]octanyl)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
化学反応の分析
Types of Reactions
4-(4-fluoro-1-bicyclo[2.2.2]octanyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aniline group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 with Pd/C as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Formation of corresponding quinones or nitro derivatives.
Reduction: Formation of amines or other reduced products.
Substitution: Halogenated derivatives of the original compound.
科学的研究の応用
4-(4-fluoro-1-bicyclo[2.2.2]octanyl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
作用機序
The mechanism of action of 4-(4-fluoro-1-bicyclo[2.2.2]octanyl)aniline involves its interaction with specific molecular targets. The fluorine atom and the bicyclo[2.2.2]octane structure contribute to its unique binding properties. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- 4-(4-fluoro-1-bicyclo[2.2.2]octanyl)benzonitrile
- 4-(4-fluoro-1-bicyclo[2.2.1]heptanyl)aniline
- 4-(4-fluoro-1-bicyclo[2.2.1]heptanyl)aniline,2,2,2-trifluoroacetic acid
Uniqueness
4-(4-fluoro-1-bicyclo[2.2.2]octanyl)aniline stands out due to its specific structural configuration, which imparts unique chemical and biological properties. The presence of the fluorine atom enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
特性
CAS番号 |
60526-67-2 |
|---|---|
分子式 |
C14H18FN |
分子量 |
219.30 g/mol |
IUPAC名 |
4-(4-fluoro-1-bicyclo[2.2.2]octanyl)aniline |
InChI |
InChI=1S/C14H18FN/c15-14-8-5-13(6-9-14,7-10-14)11-1-3-12(16)4-2-11/h1-4H,5-10,16H2 |
InChIキー |
AECASPLPTMWWCU-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CCC1(CC2)C3=CC=C(C=C3)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


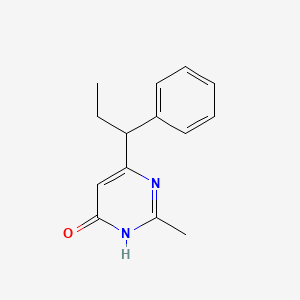

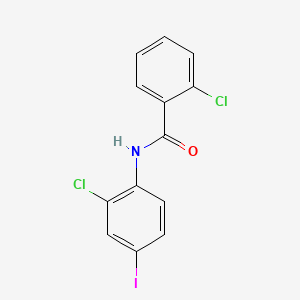
![2-(Propan-2-ylsulfanyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13344776.png)
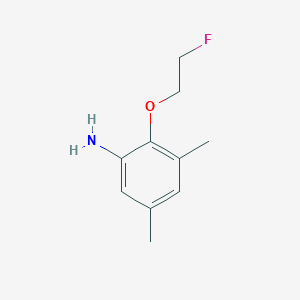
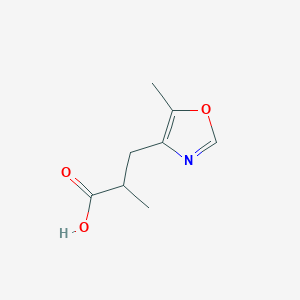
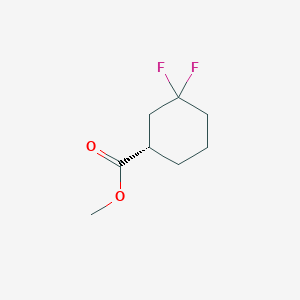
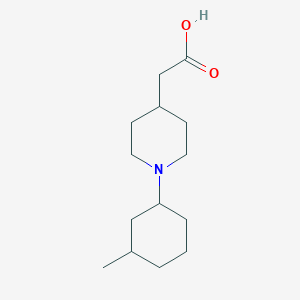
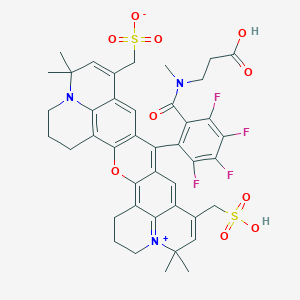
![N-(2-(2-(2-Hydrazineyl-2-oxoethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13344821.png)
![4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonic acid](/img/structure/B13344824.png)
